molecular formula C12H9ClN2O2 B1356526 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile CAS No. 93299-56-0

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile

Cat. No. B1356526
CAS RN: 93299-56-0
M. Wt: 248.66 g/mol
InChI Key: GETLLXMNDLMIJO-UHFFFAOYSA-N
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Description

“2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is a chemical compound with the molecular formula C12H9ClN2O2 . It is related to “2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde”, which has the empirical formula C10H15N and a molecular weight of 149.23 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is represented by the SMILES string O=C([H])C1=CC2=CC(OC)=C(OC)C=C2N=C1Cl . This indicates that the compound contains a quinoline ring with two methoxy groups at positions 6 and 7, a cyano group at position 3, and a chlorine atom at position 2.


Physical And Chemical Properties Analysis

“2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is a solid compound . Its molecular weight is 248.66 g/mol.

Scientific Research Applications

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines . These compounds are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Ester Synthesis

2-Chloro-4,6-dimethoxy-1,3,5-triazine has also been applied for ester synthesis . Esters are commonly used in a wide variety of applications, from food additives to plasticizers and solvents.

Enantiodifferentiating Coupling Reagent

This compound has been used as an enantiodifferentiating coupling reagent . This is particularly useful in the field of stereochemistry, where the control of chirality is crucial for the development of pharmaceuticals and agrochemicals.

Synthesis of 2-Azetidinones

2-Chloro-4,6-dimethoxy-1,3,5-triazine has been used in the synthesis of 2-azetidinones . 2-Azetidinones, also known as β-lactams, are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications .

Conversion of Imines and Carboxylic Acids into β-Lactams

A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane has been described . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .

Agriculture, Textile Industry, and Dye Chemistry

Other applications of 2-chloro-4,6-dimethoxy-1,3,5-triazine are found in agriculture, the textile industry, and the dye chemistry . In agriculture, it can be used in the synthesis of certain pesticides. In the textile industry, it can be used in the production of certain dyes and in dye chemistry, it can be used as a reagent for the synthesis of complex organic molecules .

properties

IUPAC Name

2-chloro-6,7-dimethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-16-10-4-7-3-8(6-14)12(13)15-9(7)5-11(10)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETLLXMNDLMIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538223
Record name 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile

CAS RN

93299-56-0
Record name 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 112 g of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde oxime was added 1000 ml of acetic anhydride. The mixture was stirred at reflux for 3 hours and then cooled to room temperature. The precipitate which formed was separated by filtration, washed with hot ethanol, and then dried to give 2-chloro-6,7-dimethoxy-3-quinolinecarbonitrile melting at about 223.5°-224.5° C.
Name
2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde oxime
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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